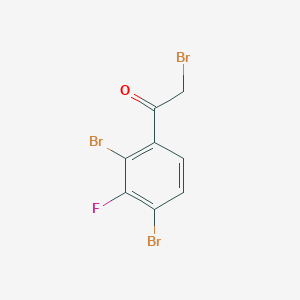

2',4'-Dibromo-3'-fluorophenacyl bromide

Description

2',4'-Dibromo-3'-fluorophenacyl bromide is a brominated and fluorinated aromatic compound characterized by a phenacyl bromide backbone substituted with bromine at the 2' and 4' positions and fluorine at the 3' position. Bromophenacyl bromides are typically utilized in nucleophilic substitution reactions due to the electrophilic α-carbon adjacent to the ketone group, with halogen substituents modulating reactivity and selectivity .

Properties

IUPAC Name |

2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQWZJCONSLCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,4’-Dibromo-3’-fluorophenacyl bromide can be synthesized through the bromination of 3’-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dibromo-3’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dibromo-3’-fluorophenacyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Condensation Reactions: It can react with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.

Esterification: The compound can be used in the esterification of carboxylic acids.

Common Reagents and Conditions

Bromine (Br2): Used for bromination reactions.

Iron (Fe) or Aluminum Bromide (AlBr3): Catalysts for bromination.

Tin(II) Chloride (SnCl2) or Samarium(III) Iodide (SmI3): Catalysts for condensation reactions.

Major Products

Substituted Derivatives: Products formed by substitution of bromine atoms.

α,β-Unsaturated Ketones: Products formed through condensation reactions.

Scientific Research Applications

Key Reactions

- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles, such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones, and reduction can convert the carbonyl group into alcohols.

- Coupling Reactions : It can participate in coupling reactions, including Suzuki-Miyaura coupling, to form biaryl compounds.

Organic Synthesis

2',4'-Dibromo-3'-fluorophenacyl bromide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its halogen substituents enhance its reactivity, making it suitable for various synthetic pathways.

Biological Studies

The compound is investigated for its potential biological activities. Its structure allows it to interact with enzymes and proteins, making it a candidate for studying enzyme inhibition mechanisms. Research has shown that halogenated compounds can significantly affect biological pathways due to their ability to form strong interactions with biomolecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in drug development. The incorporation of fluorine is known to enhance metabolic stability and bioavailability of drug candidates, making this compound valuable in the design of new pharmaceuticals.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow for its use in various industrial processes, including the manufacture of dyes and pigments.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific targets involved in metabolic pathways. The presence of bromine and fluorine contributed to its binding affinity, highlighting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Synthesis of Anticancer Agents

Research has utilized this compound as a precursor for synthesizing novel anticancer agents. By modifying its structure through substitution reactions, researchers have developed compounds that exhibit significant cytotoxicity against cancer cell lines.

Mechanism of Action

The mechanism of action of 2’,4’-Dibromo-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of bromophenacyl bromides are heavily influenced by the positions and types of halogen substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Effects : Fluorine and bromine substituents increase the electrophilicity of the α-carbon, accelerating nucleophilic attacks. However, bulky substituents (e.g., 2',3'-dibromo) sterically hinder reactions .

- Regioselectivity : The 2',4'-dibromo substitution pattern in the target compound likely balances reactivity and steric accessibility compared to 2',6'-dibromo analogs .

Biological Activity

2',4'-Dibromo-3'-fluorophenacyl bromide is a halogenated organic compound that has garnered attention for its biological activity, particularly concerning its reactivity with biomolecules. This compound is primarily studied for its potential applications in modifying proteins and nucleic acids, which can provide insights into their structure-function relationships. The presence of bromine and fluorine atoms significantly influences its interaction with biological targets, thereby affecting its pharmacological properties.

The synthesis of this compound typically involves halogenation reactions that introduce the bromine and fluorine substituents onto the phenacyl moiety. The unique arrangement of these halogens contributes to the compound's reactivity profile, making it a valuable intermediate in chemical synthesis and biological research.

Biological Activity Overview

The biological activity of this compound is linked to its ability to interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to modifications that alter the function or stability of these biomolecules. Studies have indicated that the halogen substituents play a crucial role in determining the compound's reactivity and specificity towards different biological targets.

Key Findings from Research

- Reactivity with Proteins : The compound has been shown to modify amino acid residues in proteins, potentially affecting their enzymatic activity and structural integrity. This modification can be useful in studying protein function and dynamics.

- Nucleic Acid Interactions : Research indicates that this compound can interact with nucleic acids, leading to alterations in DNA or RNA structure. Such interactions are critical for understanding mechanisms of mutagenesis and the development of therapeutic agents targeting genetic material.

- Pharmacological Implications : The unique electronic properties imparted by the bromine and fluorine atoms may enhance the compound's ability to penetrate cellular membranes or interact with specific receptors, suggesting potential applications in drug design.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Bromo-4'-fluoroacetophenone | Lacks additional bromine; less reactive | Simpler halogen substitution pattern |

| 2,4'-Dibromoacetophenone | No fluorine; different electronic properties | Lacks fluorine's influence on reactivity |

| 2-Bromo-3',4'-dichloroacetophenone | Contains chlorine instead of fluorine | Different reactivity patterns due to chlorine |

| 3-Bromo-2-fluorophenacyl bromide | Similar structure but different halogen placement | Variation in reactivity due to position |

| 2',3'-Dibromo-4-fluorophenacyl bromide | Slightly different substitution pattern | Unique combination of halogens |

The distinct arrangement of halogens in this compound provides specific electronic and steric effects that differentiate it from other compounds listed above. This specificity enhances its utility in both synthetic chemistry and biological research.

Case Studies

Several case studies have highlighted the biological implications of using this compound:

- Protein Modification Studies : In vitro experiments demonstrated that treatment with this compound led to significant changes in enzyme kinetics, suggesting its potential as a tool for probing enzyme mechanisms.

- Nucleic Acid Binding Assays : Binding studies revealed that this compound could intercalate into DNA, leading to structural distortions that may influence gene expression.

Q & A

Q. What are the critical safety protocols for handling 2',4'-Dibromo-3'-fluorophenacyl bromide in laboratory settings?

This compound is a lachrymator (tear-inducing agent) and requires strict safety measures. Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves halogenation of fluorophenacyl precursors. For example, bromination of 3'-chloro-4'-fluoroacetophenone using bromine or HBr in acetic acid under controlled temperatures (0–5°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. How can purity and structural integrity be verified for this compound?

Use HPLC (C18 column, methanol/water 70:30) to assess purity (>98%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆): Expected signals include δ 4.85 ppm (CH₂Br) and aromatic protons at δ 7.35–7.90 ppm. FT-IR shows C=O stretch at 1680 cm⁻¹ .

Advanced Research Questions

Q. What strategies optimize reaction yields when using this compound in cross-coupling reactions?

Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in anhydrous THF. Maintain inert atmosphere (N₂/Ar) and stoichiometric control (1:1.2 molar ratio of substrate to coupling partner). Reaction monitoring via GC-MS ensures intermediate stability .

- Example Protocol :

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Solvent | THF, anhydrous |

| Temperature | 80°C, reflux |

| Reaction Time | 12–16 hours |

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes of derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in a study of a related oxadiazolium bromide derivative, SC-XRD confirmed the planar geometry of the fluorophenacyl moiety and Br⁻ counterion positioning. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provided resolution < 0.8 Å .

Q. What analytical approaches address contradictory spectral data during derivative characterization?

Combine multiple techniques:

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. For example, in SN₂ reactions with amines, DMF increases reaction rates 3-fold compared to THF. Kinetic studies (UV-Vis monitoring at 300 nm) show pseudo-first-order behavior under excess nucleophile conditions .

Methodological Considerations

- Contradictory Data Resolution : If HPLC purity conflicts with NMR integration, perform elemental analysis (C, H, Br, Cl) to confirm stoichiometry.

- Scale-Up Challenges : Use dropwise addition of brominating agents to prevent exothermic side reactions. Pilot runs in batch reactors (20–50 mL scale) inform process safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.